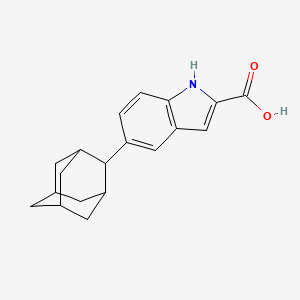

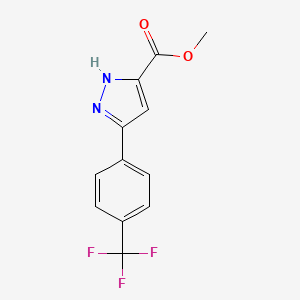

5-(2-金刚烷基)-1H-吲哚-2-羧酸

描述

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, the adamantyl radical can be generated using a chlorine radical, which is initially produced via homolysis of peroxide .

Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free .

Chemical Reactions Analysis

Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The adamantane molecule is both rigid and virtually stress-free .

科学研究应用

药物合成与设计

金刚烷结构以其生物活性而闻名,使其成为药物设计中宝贵的支架。吲哚环通常存在于药物中,可以与生物靶标相互作用。 5-(2-金刚烷基)-1H-吲哚-2-羧酸中的组合为合成具有针对各种疾病(包括病毒感染和神经系统疾病)的潜在活性的新型药物提供了平台 .

靶向药物递送系统

由于其高亲脂性,金刚烷衍生物可用于改善药物的药代动力学性质。 特别是这种化合物可以被掺入脂质体或其他药物载体中,以增强膜渗透性并将药物靶向递送至特定组织或器官 .

表面识别研究

金刚烷部分可以作为脂质双层或其他分子识别系统中的锚定点。 该特性在设计用于检测生物分子或研究细胞膜动力学的传感器或分析物中很有用 .

金刚烷类物质的开发

金刚烷及其衍生物是最小的金刚烷类物质,它们以其机械性能和在纳米技术中的潜在应用而受到关注。 像 5-(2-金刚烷基)-1H-吲哚-2-羧酸这样的衍生物中的不饱和键为进一步官能化提供了反应位点,从而导致更大的金刚烷类物质结构的形成 .

高能材料

金刚烷衍生物的稳定性和富含能量的特性使其成为开发高能材料的候选者。 这些材料可以用于先进的燃料配方或作为添加剂来提高现有燃料的性能 .

量子化学计算

金刚烷衍生物的电子结构很复杂,为理论研究提供了丰富的领域。 量子化学计算可以阐明这些分子与其他化学物质的反应性和相互作用,这对于设计新材料和理解化学过程至关重要 .

催化

金刚烷衍生物上的反应位点可以在化学转化中充当催化剂。 这可以导致开发有机化合物的新的合成途径,有可能提高化学制造的效率和选择性 .

聚合反应

像 5-(2-金刚烷基)-1H-吲哚-2-羧酸这样的不饱和金刚烷衍生物可以参与聚合反应以创建新型聚合物。 这些聚合物可能表现出独特的热稳定性和机械性能,使其适用于专门的应用 .

作用机制

Target of Action

Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .

Mode of Action

For instance, some adamantane derivatives have been found to exhibit anti-influenza activity . The specific interactions of 5-(2-adamantyl)-1H-indole-2-carboxylic acid with its targets would depend on the specific biochemical properties of the compound and the nature of the target.

Biochemical Pathways

For instance, some adamantane derivatives have been found to exhibit anti-influenza activity, suggesting that they may interact with viral proteins and interfere with viral replication .

Pharmacokinetics

It is known that adamantane derivatives can have unique stability and reactivity compared to simple hydrocarbon derivatives . This suggests that the ADME properties of 5-(2-adamantyl)-1H-indole-2-carboxylic acid may be influenced by its adamantane structure.

Result of Action

It is known that adamantane derivatives can have diverse applications in medicinal chemistry, suggesting that they may have various biological effects .

Action Environment

The action of 5-(2-adamantyl)-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, the reactivity of adamantane derivatives can be influenced by the presence of other chemical species . Additionally, the stability of adamantane derivatives can be affected by temperature and other environmental conditions .

安全和危害

未来方向

属性

IUPAC Name |

5-(2-adamantyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-19(22)17-9-13-8-12(1-2-16(13)20-17)18-14-4-10-3-11(6-14)7-15(18)5-10/h1-2,8-11,14-15,18,20H,3-7H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVQMENZBODPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C4=CC5=C(C=C4)NC(=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301192700 | |

| Record name | 5-Tricyclo[3.3.1.13,7]dec-2-yl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301192700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1306739-17-2 | |

| Record name | 5-Tricyclo[3.3.1.13,7]dec-2-yl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Tricyclo[3.3.1.13,7]dec-2-yl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301192700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B1487627.png)

![2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B1487637.png)

![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)

![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)